An In-Depth Technical Guide to (S)-2-Methoxy-1-phenylethanamine: Structure, Stereochemistry, and Synthetic Applications
An In-Depth Technical Guide to (S)-2-Methoxy-1-phenylethanamine: Structure, Stereochemistry, and Synthetic Applications
Abstract
(S)-2-Methoxy-1-phenylethanamine is a chiral amine of significant interest to researchers, scientists, and drug development professionals. Its unique structural and stereochemical properties make it a valuable building block and chiral auxiliary in asymmetric synthesis. This guide provides a comprehensive overview of its chemical structure, a detailed exploration of its stereochemistry, robust synthetic protocols for its preparation, and a discussion of its applications in the pharmaceutical industry, particularly in the synthesis of complex molecular targets.
Introduction: The Significance of Chiral Amines in Drug Discovery
The chirality of drug molecules is a critical determinant of their pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effects, while the other may be inactive or even contribute to undesirable side effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[1] Chiral amines, such as (S)-2-Methoxy-1-phenylethanamine, are indispensable tools in this endeavor, serving as key intermediates and chiral directing groups.[2] The phenylethylamine scaffold is prevalent in a wide array of neurologically active compounds, highlighting the importance of this structural motif in medicinal chemistry.[3][4] This guide will delve into the specific attributes of the (S)-enantiomer of 2-Methoxy-1-phenylethanamine, providing the technical insights necessary for its effective utilization in research and development.
Chemical Structure and Stereochemistry: A Foundational Understanding
(S)-2-Methoxy-1-phenylethanamine possesses a well-defined three-dimensional structure that is central to its utility in stereoselective synthesis.
Molecular Structure
The molecule consists of a phenylethylamine backbone with a methoxy group (-OCH₃) at the C2 position. The systematic IUPAC name is (1S)-2-methoxy-1-phenylethanamine.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [5] |
| CAS Number | 91298-74-7 | [6] |
Below is a 2D representation of the chemical structure.
Stereochemistry: The "S" Configuration
The stereochemistry of (S)-2-Methoxy-1-phenylethanamine is defined by the chiral center at the C1 carbon (the benzylic carbon). The "(S)" designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
CIP Priority Assignment:
-
-NH₂ (Amino group): Highest priority due to the higher atomic number of Nitrogen compared to Carbon.
-
-C₆H₅ (Phenyl group): Second highest priority.
-
-CH₂OCH₃ (Methoxymethyl group): Third priority.
-
-H (Hydrogen): Lowest priority (not explicitly shown in 2D diagrams but bonded to C1).
With the lowest priority group (H) pointing away from the viewer, the sequence from highest to lowest priority (1 -> 2 -> 3) proceeds in a counter-clockwise direction, hence the "(S)" configuration.
The precise spatial arrangement of the substituents around this chiral center is the key to its effectiveness in asymmetric synthesis, where it can induce stereoselectivity in chemical reactions.
Synthesis of (S)-2-Methoxy-1-phenylethanamine
The preparation of enantiomerically pure (S)-2-Methoxy-1-phenylethanamine typically involves the resolution of the corresponding racemic mixture. Chiral resolution is a widely employed technique that separates enantiomers by converting them into diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation.
Chiral Resolution Protocol
This protocol outlines a general yet robust method for the chiral resolution of racemic 2-Methoxy-1-phenylethanamine using a chiral acid, such as L-(+)-tartaric acid, as the resolving agent.
Materials:
-
Racemic 2-Methoxy-1-phenylethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of racemic 2-Methoxy-1-phenylethanamine in a minimal amount of warm methanol.
-
In a separate flask, dissolve one equivalent of L-(+)-tartaric acid in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals thoroughly.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add 10% aqueous NaOH solution dropwise with stirring until the solution is basic (pH > 10) and the salt has fully dissolved. This neutralizes the tartaric acid and liberates the free amine.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Final Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-2-Methoxy-1-phenylethanamine.
-
Self-Validation: The success of the resolution can be verified by measuring the optical rotation of the final product using a polarimeter and comparing it to the literature value for the pure enantiomer. Further analysis by chiral HPLC can determine the enantiomeric excess (e.e.).
Spectroscopic Characterization
While a comprehensive, publicly available experimental dataset for (S)-2-Methoxy-1-phenylethanamine is limited, the expected spectroscopic features can be reliably predicted based on its structure and data from closely related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Methoxy groups typically exhibit a sharp singlet in the 1H NMR spectrum.[1][7]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (CH -Ph) | ~4.10 | Triplet | 1H |
| Methoxy (O-CH₃ ) | ~3.30 | Singlet | 3H |
| Methylene (CH₂ -O) | 3.20 - 3.40 | Multiplet | 2H |
| Amino (NH₂ ) | 1.50 - 2.50 | Broad Singlet | 2H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shift of the methoxy carbon is a characteristic feature.[8]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | ~140 |
| Phenyl (Ar-C) | 125 - 129 |
| Methylene (C H₂-O) | ~75 |
| Methoxy (O-C H₃) | ~59 |
| Benzylic (C H-Ph) | ~55 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300 - 3500 | Two bands for primary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C=C Stretch (Aromatic) | 1450 - 1600 | |
| C-O Stretch (Ether) | 1070 - 1150 | Strong absorption |
Applications in Drug Development
(S)-2-Methoxy-1-phenylethanamine is a valuable chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[9][10] Its utility stems from its ability to introduce a specific stereocenter into a target molecule.
Chiral Auxiliary in Asymmetric Synthesis
As a chiral auxiliary, the amine can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction.[11] After the desired stereochemistry is established, the auxiliary can be cleaved and recovered. This approach is fundamental to the synthesis of many complex, enantiomerically pure drugs.
Precursor for Active Pharmaceutical Ingredients (APIs)
While specific, direct applications in blockbuster drugs are not extensively documented in publicly available literature, chiral phenylethylamine derivatives are crucial in the synthesis of important pharmaceuticals. For instance, the synthesis of the anti-inflammatory drug Apremilast involves a chiral amine intermediate.[12][13][14] Although the exact intermediate in the commercial synthesis may differ, the general synthetic strategies highlight the importance of chiral amines like (S)-2-Methoxy-1-phenylethanamine. These amines are often used to construct the core stereogenic centers of such molecules.
The synthesis of the antidepressant (S)-Duloxetine also relies on the stereoselective synthesis of a chiral amino alcohol, demonstrating the relevance of chiral building blocks derived from phenylethylamines in the construction of complex APIs.[3][12][15]
Conclusion
(S)-2-Methoxy-1-phenylethanamine is a powerful tool in the arsenal of the synthetic organic chemist. Its well-defined stereochemistry and versatile reactivity make it an ideal candidate for use as a chiral building block and auxiliary in the synthesis of enantiomerically pure compounds. A thorough understanding of its structure, stereochemistry, and synthetic methodologies, as outlined in this guide, is essential for its effective application in the development of novel therapeutics and other complex chemical entities.
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